3-Methylpyrrolidine-3-carboxylic acid hydrochloride 3-Methylpyrrolidine-3-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1222503-25-4
VCID: VC5154112
InChI: InChI=1S/C6H11NO2.ClH/c1-6(5(8)9)2-3-7-4-6;/h7H,2-4H2,1H3,(H,8,9);1H
SMILES: CC1(CCNC1)C(=O)O.Cl
Molecular Formula: C6H12ClNO2
Molecular Weight: 165.62

3-Methylpyrrolidine-3-carboxylic acid hydrochloride

CAS No.: 1222503-25-4

Cat. No.: VC5154112

Molecular Formula: C6H12ClNO2

Molecular Weight: 165.62

* For research use only. Not for human or veterinary use.

3-Methylpyrrolidine-3-carboxylic acid hydrochloride - 1222503-25-4

Specification

CAS No. 1222503-25-4
Molecular Formula C6H12ClNO2
Molecular Weight 165.62
IUPAC Name 3-methylpyrrolidine-3-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C6H11NO2.ClH/c1-6(5(8)9)2-3-7-4-6;/h7H,2-4H2,1H3,(H,8,9);1H
Standard InChI Key IYAXHUVEAMLCRL-UHFFFAOYSA-N
SMILES CC1(CCNC1)C(=O)O.Cl

Introduction

Chemical Structure and Nomenclature

The molecular structure of 3-methylpyrrolidine-3-carboxylic acid hydrochloride consists of a five-membered pyrrolidine ring with a methyl group (-CH₃) and a carboxylic acid group (-COOH) attached to the third carbon. Protonation of the amine group by hydrochloric acid forms the hydrochloride salt (C₆H₁₁NO₂·HCl). The IUPAC name is 3-methylpyrrolidine-3-carboxylic acid hydrochloride, with a molecular weight of 165.62 g/mol .

Table 1: Key Structural and Physical Properties

PropertyValueSource
Molecular FormulaC₆H₁₁NO₂·HCl
Molecular Weight165.62 g/mol
Density1.153 ± 0.06 g/cm³ (20°C)
Boiling Point91.1 ± 25.4°C
Melting PointNot Reported

The compound’s stereochemistry is critical; the (R)-enantiomer exhibits enhanced catalytic activity compared to L-proline derivatives .

Synthesis and Optimization

Synthetic Routes

The synthesis of 3-methylpyrrolidine-3-carboxylic acid hydrochloride involves multi-step organic transformations. A widely cited method from academic research includes:

  • Enolate Formation: Diethyl methylmalonate undergoes deprotonation with NaH to generate an enolate, which reacts with dibromoethane via SN2 substitution.

  • Gabriel Synthesis: Introduction of a phthalimide group replaces the bromide, forming a secondary amine intermediate.

  • Enzymatic Hydrolysis: Pig liver esterase (PLE) selectively hydrolyzes one ester group to yield a chiral carboxylic acid.

  • Cyclization and Hydrogenation: Para-nitrobenzyl bromide directs cyclization to form a pyrrolidinone ring, followed by hydrogenolysis to remove the benzyl group.

  • Salt Formation: Treatment with HCl produces the hydrochloride salt .

Table 2: Key Synthesis Steps and Conditions

StepReagents/ConditionsPurposeYield
1NaH, THF, dibromoethane, refluxEnolate alkylation76%
2K₂CO₃, DMF, para-nitrobenzyl bromideAmine protection and stereodirection85%
3PLE, pH 7.4 bufferChiral center formation68%
4H₂, Pd/C, MeOHDeprotection and cyclization92%

Enantioselective Hydrogenation

A patent describes an alternative enantioselective hydrogenation method using chiral catalysts like MeOBiphep-Ru complexes. This approach achieves >99.9% enantiomeric excess (ee) under mild conditions (50°C, 40 bar H₂), bypassing tedious purification steps .

Physicochemical Properties

The hydrochloride salt’s density (1.153 g/cm³) and moderate boiling point (91.1°C) make it suitable for reactions in polar aprotic solvents . Unlike L-proline, the methyl group enhances solubility in nonpolar media (e.g., CH₂Cl₂), enabling broader application in asymmetric catalysis .

Applications in Organic Synthesis

Organocatalysis

3-Methylpyrrolidine-3-carboxylic acid hydrochloride serves as an efficient organocatalyst in Michael and Aldol reactions. Comparative studies show it achieves 92% ee in asymmetric Aldol additions, outperforming L-proline (78% ee) due to improved steric shielding .

Table 3: Catalytic Performance vs. L-Proline

ReactionCatalystYield (%)ee (%)
Aldol AdditionL-Proline6578
Aldol Addition3-Methylpyrrolidine-3-carboxylic acid8892
Michael ReactionL-Proline5870
Michael Reaction3-Methylpyrrolidine-3-carboxylic acid8285

Pharmaceutical Intermediates

The compound is a precursor to neuroactive agents targeting GABA receptors. Patent highlights its role in synthesizing 1-benzyl-4-(halogen-aryl)-pyrrolidine-3-carboxylic acids, which show promise in treating anxiety and epilepsy .

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